Gaultherin

Overview

Description

Gaultherin is a natural salicylate derivative found predominantly in the genus Gaultheria, which includes species such as Gaultheria procumbens and Gaultheria fragrantissima . It is a glycoside of methyl salicylate and is known for its analgesic and anti-inflammatory properties . This compound is often used in traditional medicine to treat rheumatism and pain .

Biochemical Analysis

Biochemical Properties

Gaultherin plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase enzymes, where this compound inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory prostaglandins . Additionally, this compound interacts with lipoxygenase, another enzyme involved in the inflammatory pathway, further contributing to its anti-inflammatory effects . The compound also binds to specific proteins in the cell membrane, modulating their function and influencing cellular responses to inflammation .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In immune cells, such as neutrophils, this compound reduces the production of reactive oxygen species and pro-inflammatory cytokines, thereby mitigating inflammation . In fibroblasts, this compound promotes the expression of anti-inflammatory genes while downregulating pro-inflammatory gene expression . This modulation of gene expression impacts cell signaling pathways, leading to decreased inflammation and enhanced cellular repair mechanisms . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . This compound also interacts with nuclear receptors, such as peroxisome proliferator-activated receptors, modulating their activity and influencing gene expression . These interactions lead to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory signaling cascades . Additionally, this compound affects the expression of genes involved in oxidative stress response, enhancing the cell’s ability to counteract oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Short-term studies have shown that this compound maintains its anti-inflammatory and analgesic effects for several hours after administration . Long-term studies indicate that repeated exposure to this compound can lead to adaptive cellular responses, potentially reducing its efficacy over time . These findings highlight the importance of considering temporal factors when evaluating the effects of this compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At high doses, this compound can induce toxic effects, including gastrointestinal disturbances and liver toxicity . Studies have identified a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects . These findings underscore the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion to methyl salicylate and subsequent metabolism . Enzymes such as esterases and glycosidases play a crucial role in the hydrolysis of this compound, releasing methyl salicylate, which is further metabolized by cytochrome P450 enzymes . This metabolic conversion affects the levels of active metabolites and influences the overall pharmacological effects of this compound . Additionally, this compound’s interaction with metabolic enzymes can alter metabolic flux and impact the levels of various metabolites in the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Once absorbed, this compound is distributed to various tissues, including the liver, kidneys, and muscles . Transport proteins facilitate its movement across cell membranes, ensuring its availability at target sites . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the localization and accumulation of this compound in different tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . This compound can also be found in the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for this compound’s ability to modulate cellular processes and exert its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gaultherin can be extracted from plant tissues of the Gaultheria species. The extraction process involves preventing the hydrolysis of this compound by disrupting the plant tissue under solvent conditions that lack a drying agent . This method ensures the preservation of this compound in its natural form.

Industrial Production Methods: Industrial production of this compound involves the use of response surface methodology to optimize the extraction process. This includes variables such as temperature, extraction time, ethanol concentration, and the use of drying agents . The optimal conditions for the highest this compound production are temperatures between 24-32°C and extraction times between 20-75 minutes .

Chemical Reactions Analysis

Types of Reactions: Gaultherin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to release methyl salicylate and glucose.

Oxidation: this compound can be oxidized to form salicylic acid derivatives.

Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other functional groups.

Major Products: The major products formed from these reactions include methyl salicylate, salicylic acid, and various substituted salicylates .

Scientific Research Applications

Gaultherin has a wide range of scientific research applications:

Chemistry: this compound is used as a natural source of salicylates for various chemical syntheses.

Medicine: this compound is investigated for its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

Gaultherin exerts its effects primarily through the release of methyl salicylate upon hydrolysis . Methyl salicylate is then metabolized to salicylic acid, which inhibits the cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins . This mechanism is similar to that of aspirin but without the adverse gastric effects .

Comparison with Similar Compounds

Methyl Salicylate: The primary active component released from gaultherin.

Salicylic Acid: A metabolite of methyl salicylate with similar anti-inflammatory properties.

Aspirin (Acetylsalicylic Acid): A synthetic derivative of salicylic acid with potent anti-inflammatory and analgesic effects.

Uniqueness: this compound is unique in that it is a natural glycoside of methyl salicylate, providing a slow-release mechanism for the active compound . This slow release reduces the risk of gastric irritation commonly associated with synthetic salicylates like aspirin .

Biological Activity

Gaultherin, a natural salicylate derivative primarily extracted from the plant Gaultheria procumbens (wintergreen), has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, analgesic, antioxidant, and antimicrobial properties, supported by relevant research findings and data.

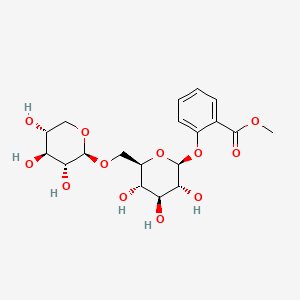

Chemical Structure and Extraction

This compound is chemically identified as 2-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy] benzoic acid methyl ester. Its extraction from Gaultheria procumbens can be optimized using various methods, including UV-assisted extraction techniques, which enhance yield and purity by effectively inactivating degrading enzymes like gaultherase .

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it effectively inhibits the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory responses .

Case Study: Croton Oil-Induced Ear Edema Model

In a controlled study using the croton oil-induced ear edema model in mice, this compound demonstrated comparable anti-inflammatory effects to aspirin without the associated gastric ulcerogenic effects typical of non-steroidal anti-inflammatory drugs (NSAIDs). At a dosage of 200 mg/kg, this compound significantly reduced ear swelling, indicating its potential as a safer alternative to traditional NSAIDs .

Analgesic Properties

The analgesic potential of this compound has been validated through various animal models. In the acetic acid-induced writhing test, this compound effectively inhibited abdominal contractions, showcasing its pain-relieving capabilities . This analgesic effect is attributed to its ability to modulate pain pathways without causing gastrointestinal distress.

Antioxidant Activity

This compound exhibits potent antioxidant activity, which is essential for mitigating oxidative stress associated with various diseases. It has been shown to scavenge reactive oxygen species (ROS), particularly hydroxyl radicals (), which are implicated in cellular damage and aging . The antioxidant capacity of this compound contributes to its overall therapeutic profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, extracts from Gaultheria procumbens have demonstrated effectiveness against Klebsiella pneumoniae , suggesting potential applications in phytotherapy and natural medicine .

Summary of Antimicrobial Studies

Properties

IUPAC Name |

methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-10(8)30-19-16(25)14(23)13(22)11(31-19)7-29-18-15(24)12(21)9(20)6-28-18/h2-5,9,11-16,18-25H,6-7H2,1H3/t9-,11-,12+,13-,14+,15-,16-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNCYDAXJGCLO-AHMNSWSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878440 | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-67-5 | |

| Record name | Monotropitoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOTROPITOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39519L80TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.